2,4-Difluorophenol CAS number 367-27-1
2,4-Difluorophenol CAS number 367-27-1
An In-depth Technical Guide to 2,4-Difluorophenol (CAS: 367-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluorophenol is a halogenated aromatic compound with significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its unique electronic properties, conferred by the two fluorine atoms on the phenolic ring, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies, key applications, and safety information.
Physicochemical Properties
2,4-Difluorophenol is a white to off-white crystalline solid or a clear, yellow-green liquid after melting, with a faint phenolic odor.[1][2] It has limited solubility in water but is soluble in common organic solvents like ethanol (B145695) and acetone.[1]
Table 1: General and Physical Properties of 2,4-Difluorophenol
| Property | Value | Source(s) |
| CAS Number | 367-27-1 | [1] |
| Molecular Formula | C₆H₄F₂O | |
| Molecular Weight | 130.09 g/mol | |
| Appearance | White to off-white crystalline solid; clear yellow-green liquid after melting | |
| Melting Point | 22.4 °C | |
| Boiling Point | 170 °C / 753 mmHg; 52-53 °C / 19 mmHg | |
| Density | 1.362 g/mL at 25 °C | |
| Water Solubility | Slightly soluble | |
| pKa | 8.72 ± 0.18 | |
| Refractive Index (n20/D) | 1.486 | |
| Flash Point | 57 °C (134.6 °F) - closed cup |
Table 2: Thermodynamic and Computational Properties of 2,4-Difluorophenol
| Property | Value | Source(s) |
| Enthalpy of Vaporization (ΔvapH°) | 58.80 ± 0.90 kJ/mol | |
| Enthalpy of Fusion (ΔfusH°) | 16.89 kJ/mol | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.670 | |
| Ionization Energy (IE) | 8.98 ± 0.02 eV |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,4-Difluorophenol.
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available for structural elucidation.
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Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 130 g/mol .
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Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, providing information about the functional groups present.
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Raman Spectroscopy: Raman spectra have also been documented.
Synthesis Methodologies
Several methods exist for the synthesis of 2,4-Difluorophenol. Industrial production has historically involved diazotization and refluorination of aminophenols or multi-step processes starting from chlorinated nitrobenzene, though these methods often suffer from low yields and significant waste generation. More modern and efficient methods are now preferred.
Synthesis from 2,4-Difluorophenylboronic Acid
This method provides a straightforward route to 2,4-Difluorophenol under mild conditions.
Experimental Protocol:
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In a 50 mL round-bottomed flask, combine 2,4-difluorophenylboronic acid (1 mmol), 30% aqueous hydrogen peroxide (H₂O₂) solution (0.2 mL), and zinc oxide (ZnO) nanocatalyst (5 mol%).
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Add 2 mL of water to the mixture.
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Stir the mixture at room temperature under aerobic conditions.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with 20 mL of water.
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Extract the product with ether (3 x 20 mL).
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Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 2,4-Difluorophenol.
Caption: Oxidation of arylboronic acid to phenol (B47542).
Direct Fluorination of Phenol
This method involves the direct fluorination of phenol using fluorine gas, often under photocatalytic conditions to improve yield and reduce byproducts.
Experimental Protocol:
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Add 30 kg of solid phenol to a reaction kettle.
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Heat the kettle using hot water to 40-50 °C to completely melt the phenol and begin stirring.
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Introduce a fluorine-nitrogen gas mixture into the reaction kettle.
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Irradiate the reaction mixture with ultraviolet (UV) light and allow the reaction to proceed for 5 hours.
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This process is advantageous as it does not require a solvent or catalyst, leading to high conversion rates and efficient use of fluorine gas.
Caption: Photocatalytic fluorination of phenol.
Applications in Research and Drug Development
2,4-Difluorophenol serves as a key intermediate in the synthesis of a wide array of commercially important molecules.
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Pharmaceuticals: It is a crucial building block for various pharmaceutical compounds. For example, it is used in the synthesis of new α-Phenoxyacetamide derivatives which act as inhibitors of the type III secretion system in the gram-negative bacteria Pseudomonas aeruginosa PAO1. It also serves as a starting reagent for the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine.
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Agrochemicals: The compound is a precursor for herbicides, fungicides, and insecticides.
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Dyes and Materials: It is used in the synthesis of the fluorinated fluorescent dye 3-carboxy-6,8-difluoro-7-hydroxycoumarin, also known as Pacific Blue.
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Antibacterial Agents: It can be used in the preparation of broad-spectrum antibacterial agents like triclosan.
Caption: Key application areas for 2,4-Difluorophenol.
Safety and Toxicological Profile
2,4-Difluorophenol is a hazardous chemical that requires careful handling in a laboratory or industrial setting.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed | |
| H312 | Harmful in contact with skin | ||
| H315 | Causes skin irritation | ||
| H318 | Causes serious eye damage | ||
| H332 | Harmful if inhaled | ||
| H335 | May cause respiratory irritation | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P270 | Do not eat, drink or smoke when using this product | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||
| P301+P317 | IF SWALLOWED: Get medical help | ||
| P302+P352 | IF ON SKIN: Wash with plenty of water | ||
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
First-Aid Measures:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.
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Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.
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Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Call a physician immediately and clean the mouth with water.
Handling and Storage: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a closed system. Store in a flammables area, away from heat, sparks, and open flames. Keep containers tightly closed. Incompatible with strong oxidizing agents and strong bases. Personal Protective Equipment (PPE) should include safety goggles, protective gloves, and a respirator if exposure limits are exceeded.
